Product packaging for Carbamazepine 10,11-epoxide-C13,d2(Cat. No.:)

Carbamazepine 10,11-epoxide-C13,d2

Cat. No.: B15138927
M. Wt: 255.27 g/mol
InChI Key: ZRWWEEVEIOGMMT-IVCIDQITSA-N
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Description

Carbamazepine (B1668303) 10,11-epoxide-C13,d2 is a stable isotope-labeled version of Carbamazepine 10,11-epoxide, which is a principal and pharmacologically active metabolite of the anticonvulsant drug Carbamazepine. medchemexpress.comsigmaaldrich.comcerilliant.comtestcatalog.org The incorporation of a Carbon-13 (¹³C) atom and two deuterium (B1214612) (d2) atoms into the molecule provides a distinct mass signature, enabling its use as an internal standard for highly sensitive and accurate quantitative analyses by mass spectrometry. medchemexpress.comsimsonpharma.com This precision is paramount in pharmaceutical research, particularly in studies focused on drug metabolism and pharmacokinetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B15138927 Carbamazepine 10,11-epoxide-C13,d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O2

Molecular Weight

255.27 g/mol

IUPAC Name

2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D,15+1

InChI Key

ZRWWEEVEIOGMMT-IVCIDQITSA-N

Isomeric SMILES

[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])[13C](=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Carbamazepine 10,11 Epoxide C13,d2

Chemical Synthesis Methodologies for Isotopic Incorporation at Specific Positions

The synthesis of Carbamazepine (B1668303) 10,11-epoxide-C13,d2 is a multi-step process that strategically introduces the isotopic labels at the desired locations. A plausible synthetic route involves the initial preparation of a deuterated precursor, followed by the introduction of the 13C-labeled carboxamide group, and finally, epoxidation of the olefinic bond.

The synthesis would likely commence with the deuteration of the iminostilbene (B142622) core structure. Iminostilbene is the key precursor for carbamazepine. beilstein-journals.org The deuteration at the 10 and 11 positions can be achieved through catalytic dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminobibenzyl) in the presence of deuterium (B1214612) gas. beilstein-journals.org

Subsequent to the formation of the deuterated iminostilbene, the 13C-labeled carboxamide group is introduced at the nitrogen atom of the azepine ring. This is typically achieved by reacting the deuterated iminostilbene with a 13C-labeled phosgene (B1210022) equivalent, such as triphosgene, to form a chloroformate intermediate, which is then reacted with ammonia. Alternatively, direct carbamoylation can be achieved using [13C]urea or a derivative. google.com The use of [13C]urea has been established as a method for introducing 13C-labeled carbonyl groups in various molecules. google.com

The final step in the synthesis is the epoxidation of the 10,11-double bond of the isotopically labeled carbamazepine. This oxidation reaction is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. This reaction selectively converts the alkene to an epoxide, yielding the target compound, Carbamazepine 10,11-epoxide-C13,d2. The metabolism of carbamazepine to its epoxide metabolite is a known pathway in vivo, often mediated by cytochrome P450 enzymes. nih.gov

Isotopic Enrichment Verification and Purity Assessment Techniques

The isotopic enrichment and purity of the synthesized this compound are critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) is the primary technique for verifying the incorporation of the stable isotopes and assessing the isotopic purity. nih.gov By providing a highly accurate mass measurement, HRMS can confirm the presence of the additional mass from the 13C and two deuterium atoms. researchgate.net The relative intensities of the ion signals corresponding to the unlabeled, partially labeled, and fully labeled species allow for the calculation of the isotopic enrichment.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the chemical purity of the labeled compound. HPLC methods, often coupled with UV or mass spectrometric detection, are used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. nih.govnih.gov The purity is typically expressed as a percentage of the main peak area relative to the total peak area in the chromatogram. For reference standards, a purity of ≥98% is often required. tlcstandards.com

Spectroscopic and Spectrometric Approaches for Structural Confirmation of Labeled Epoxide

A combination of spectroscopic and spectrometric methods is employed to unequivocally confirm the structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise location of the isotopic labels.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 10 and 11 positions of the epoxide ring would be absent due to their replacement with deuterium. The remaining proton signals would be consistent with the structure of the carbamazepine epoxide molecule. The integration of the proton signals would also reflect this change.

¹³C NMR: The ¹³C NMR spectrum would show a significantly enhanced signal for the carbon atom in the carboxamide group due to the incorporation of the ¹³C isotope. The chemical shift of this carbon would be consistent with that of a urea-like carbonyl carbon. nih.gov The signals for the C-10 and C-11 carbons would likely show a change in their multiplicity or a decrease in intensity in a proton-coupled spectrum due to the presence of deuterium.

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the molecular weight and elemental composition of the labeled compound. For this compound (C₁₄¹³CH₁₀D₂N₂O₂), the expected monoisotopic mass would be approximately 255.10. vivanls.com This is an increase of 3 mass units compared to the unlabeled carbamazepine epoxide (C₁₅H₁₂N₂O₂), which has a monoisotopic mass of approximately 252.09. nih.govnist.gov

Chromatographic Purity Evaluation for Research Applications

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound for its use in research applications. A validated HPLC method, typically using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and water, can effectively separate the labeled epoxide from potential impurities. nih.govgcu.ac.uk

The purity is determined by integrating the peak area of the analyte and any impurity peaks detected, usually by UV absorbance at a specific wavelength (e.g., 210-285 nm). For a high-quality reference standard, the chemical purity should be high, typically exceeding 98%, to ensure that it does not interfere with the quantification of the target analyte in a sample. tlcstandards.com

Advanced Analytical Methodologies Employing Carbamazepine 10,11 Epoxide C13,d2 in Research

Implementation as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical assays, the primary role of Carbamazepine (B1668303) 10,11-epoxide-C13,d2 is to function as an internal standard (IS). An ideal IS is a substance that is chemically and physically similar to the analyte but can be distinguished by a mass spectrometer. nih.gov The use of stable isotope-labeled (SIL) internal standards like Carbamazepine 10,11-epoxide-C13,d2 is the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS) based methods. nih.govnih.gov This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis. nih.govptb.de

Principles of Isotope Dilution Mass Spectrometry (ID-MS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (ID-MS) is a paramount quantitative technique that combines the high selectivity and sensitivity of mass spectrometry with the accuracy of using isotopically labeled internal standards. nih.gov The fundamental principle involves adding a known quantity of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing an unknown quantity of the natural, unlabeled analyte (Carbamazepine 10,11-epoxide). osti.gov

After the spike is added and thoroughly mixed to ensure equilibration with the sample, the mixture undergoes extraction and purification processes. ptb.de Because the labeled standard is chemically identical to the analyte, any loss of material during these steps affects both the analyte and the standard equally. ptb.de The mass spectrometer then measures the ratio of the signal intensity of the analyte to that of the isotopically labeled standard. osti.gov Since the initial amount of the added standard is known, this measured ratio allows for the precise calculation of the analyte's original concentration, independent of sample recovery rates. osti.gov This method is considered a reference technique for its ability to produce highly accurate and precise measurements in complex matrices. ptb.de

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Labeled Analytes

The development of a robust LC-MS/MS method is essential for accurately quantifying an analyte alongside its labeled internal standard. Method development typically involves several stages, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.govnih.gov

Sample Preparation: The process often begins with protein precipitation from a biological matrix (e.g., plasma or serum) using organic solvents like acetonitrile (B52724), followed by liquid-liquid extraction or solid-phase extraction (SPE) to purify the sample. nih.govnih.govnih.gov The internal standard, this compound, is added at the beginning of this process to compensate for any variability.

Validation: Method validation is performed according to established guidelines to ensure reliability. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Linearity is typically demonstrated by achieving a high regression coefficient (r² > 0.99). nih.govnih.gov

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision assesses the reproducibility of the results. nih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Recovery: The efficiency of the extraction process is evaluated by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

A validated LC-MS/MS method ensures that the quantification of Carbamazepine 10,11-epoxide, using its labeled counterpart as an internal standard, is both accurate and reproducible for research applications. nih.gov

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) for Labeled Compounds

Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS for its ability to generate intact molecular ions from thermally labile molecules in a liquid phase. chromatographyonline.com Optimization of ESI source parameters—such as capillary voltage, nebulizer pressure, and gas temperature and flow rate—is crucial for maximizing the signal intensity of both the analyte and its labeled internal standard. chromatographyonline.com

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry (MS/MS). nih.gov In MRM, the first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to detect a specific product ion resulting from the fragmentation. This transition from precursor to product ion is unique to the compound of interest, providing high specificity. nih.govresearchgate.net

For Carbamazepine 10,11-epoxide and its labeled standard, specific MRM transitions must be optimized. Since this compound contains one ¹³C atom and two deuterium (B1214612) (²H) atoms, its mass will be slightly higher than the unlabeled compound. The fragmentation pattern, however, remains largely the same.

Below is a table of representative MRM transitions. The exact masses for the labeled compound depend on the specific positions of the ¹³C and deuterium atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Carbamazepine 10,11-epoxide253.1180.0Positive (ESI+) nih.gov
This compound~256.1~183.0Positive (ESI+)Inferred
Carbamazepine237.1194.1Positive (ESI+) nih.gov

Table 1: Example of Multiple Reaction Monitoring (MRM) transitions for Carbamazepine 10,11-epoxide and its labeled internal standard. The transitions for the labeled compound are inferred based on the mass shift from isotopic labeling.

Application in High-Throughput Research Bioanalysis

The use of stable isotope-labeled internal standards like this compound is particularly advantageous in high-throughput bioanalysis. In research settings where large numbers of samples must be processed quickly and efficiently, analytical robustness is key. High-throughput methods often employ simplified sample preparation techniques and rapid chromatographic runs. nih.gov

The presence of a co-eluting, isotopically labeled internal standard corrects for matrix effects and variations in instrument response that can occur over a long analytical run. This ensures consistent data quality across hundreds or even thousands of samples. A reported high-throughput method was capable of analyzing 230 samples per day, a feat made reliable through the use of LC-MS/MS with an appropriate internal standard. nih.gov The speed and reliability afforded by this approach are essential for large-scale pharmacokinetic and metabolomic research studies. nih.gov

Chromatographic Separation Techniques for this compound and Related Compounds

Effective chromatographic separation is critical for distinguishing Carbamazepine 10,11-epoxide from its parent drug, Carbamazepine, and other potentially interfering substances in a biological sample. Because this compound is chemically identical to its unlabeled form, it will have the same chromatographic behavior. Therefore, methods developed for the unlabeled epoxide are directly applicable to its labeled analog.

Method Development for Reversed-Phase Liquid Chromatography

Reversed-phase liquid chromatography (RP-LC) is the most common separation technique for Carbamazepine and its metabolites. nih.govnih.govresearchgate.net Method development focuses on optimizing several parameters to achieve good resolution, symmetric peak shapes, and reasonable analysis times.

Stationary Phase (Column): C18 columns are widely used and provide excellent retention and separation for these compounds. nih.govnih.govcapes.gov.br The choice of a specific C18 column depends on factors like particle size and column dimensions, with smaller particles (e.g., 1.7 µm) used in Ultra-High-Performance Liquid Chromatography (UPLC) for faster and more efficient separations. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often water with a modifier like formic acid or a buffer) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov Adjusting the ratio of the organic to the aqueous phase controls the retention of the compounds. A higher proportion of organic solvent leads to faster elution.

Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used. Gradient elution, where the percentage of the organic solvent is increased over time, is often preferred for samples containing compounds with a range of polarities, as it allows for the separation of both the more polar epoxide and the less polar parent drug within a single run. nih.gov

A typical reversed-phase method would elute Carbamazepine 10,11-epoxide before the more non-polar Carbamazepine. nih.gov

ParameterExample Condition 1Example Condition 2
Column C18, 5 µm, 250 mm x 4 mmUPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic AcidWater
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic: 70:30 (A:B)Gradient: Start at 60:40, go to 40:60 (A:B)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 210 nm or MS/MSUV or MS/MS
Retention Time (Epoxide) ~7.5 min< 6 min (total run)
Reference nih.gov nih.gov

Table 2: Representative parameters for reversed-phase liquid chromatography methods used for the separation of Carbamazepine and its 10,11-epoxide metabolite.

Analytical Method Validation in Research Contexts

The validation of an analytical method that uses this compound as an internal standard is a comprehensive process to ensure the reliability of the data. This process includes assessing the selectivity and specificity for the labeled compound and determining the precision, accuracy, and linearity of the method for the target analyte, which inherently relies on the performance of the internal standard.

Assessment of Selectivity and Specificity for Isotopically Labeled this compound

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of LC-MS/MS analysis using this compound, selectivity and specificity are primarily achieved through a combination of chromatographic separation and mass spectrometric detection.

The mass spectrometer's ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is key to the specificity of the method. For Carbamazepine 10,11-epoxide, the transition of the protonated molecular ion at m/z 253.1 to a product ion at m/z 180.1 is typically monitored. researchgate.net For the isotopically labeled internal standard, this compound, a different mass transition would be selected that corresponds to its higher mass. This mass difference ensures that the detector can distinguish between the analyte and the internal standard, even if they co-elute chromatographically.

The specificity of the method is confirmed by analyzing blank matrix samples (e.g., plasma, water) to ensure that no endogenous interferences produce a signal at the retention time and in the mass transition of either the analyte or the internal standard. The absence of interfering peaks confirms the high specificity of the LC-MS/MS method for both the unlabeled and the labeled Carbamazepine 10,11-epoxide.

Determination of Precision, Accuracy, and Linearity for Quantitative Research

The precision, accuracy, and linearity of a quantitative method are fundamental to its reliability. While these parameters are formally determined for the target analyte (Carbamazepine 10,11-epoxide), their successful validation is contingent on the consistent and reliable performance of the isotopically labeled internal standard, this compound. The internal standard is added at a constant concentration to all samples, including calibration standards and quality control samples, to correct for variability.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-assay precision is determined by analyzing replicate samples within the same analytical run, while inter-assay precision is assessed by analyzing the same sample on different days.

Accuracy is the closeness of the mean of a set of results to the true value. It is often evaluated by analyzing samples spiked with a known concentration of the analyte and is expressed as the percentage recovery.

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. It is determined by analyzing a series of calibration standards of different concentrations and is typically evaluated by the correlation coefficient (r) of the calibration curve.

The following tables present representative data for the validation of an LC-MS/MS method for the quantification of Carbamazepine 10,11-epoxide, which relies on this compound as an internal standard.

Table 1: Representative Precision and Accuracy Data

AnalyteSpiked Concentration (ng/mL)Intra-assay Precision (RSD %)Inter-assay Precision (RSD %)Accuracy (% Recovery)
Carbamazepine 10,11-epoxide104.25.8102.5
1003.14.598.7
10002.53.9101.1

This table contains simulated data for illustrative purposes.

Table 2: Representative Linearity Data

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)
Carbamazepine 10,11-epoxide5 - 2000> 0.998

This table contains simulated data for illustrative purposes.

The high correlation coefficient demonstrates a strong linear relationship between the instrument response and the concentration of Carbamazepine 10,11-epoxide over the specified range. The successful validation of these parameters for the analyte implicitly confirms the suitability and consistent performance of this compound as an internal standard in the analytical method.

In Vitro Mechanistic Investigations Utilizing Carbamazepine 10,11 Epoxide C13,d2 As a Probe

Enzymatic Biotransformation Studies in Recombinant Systems and Tissue Homogenates

In vitro systems, including recombinant enzymes and tissue homogenates, are instrumental in dissecting the metabolic fate of Carbamazepine (B1668303) 10,11-epoxide. These controlled environments allow for the precise study of specific enzymes and metabolic pathways.

Elucidation of Epoxide Hydrolase Activity on Carbamazepine 10,11-epoxide In Vitro

The primary detoxification pathway for Carbamazepine 10,11-epoxide is hydrolysis, a reaction catalyzed by epoxide hydrolase. nih.gov In vitro assays utilizing Carbamazepine 10,11-epoxide as a probe substrate have been developed to evaluate the activity of this enzyme. nih.gov Studies have determined epoxide hydrolase activity in various human tissue preparations, including liver microsomes, cytosol, and hepatocytes. nih.gov Interestingly, research has shown that epoxide hydrolase activity is significantly higher in intact human hepatocytes compared to liver microsomes or cytosol, suggesting that hepatocytes are a more relevant in vitro model for assessing and predicting drug-drug interactions at the epoxide hydrolase level. nih.gov The end product of this hydrolysis is the trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (trans-CBZ-diol). nih.gov

Interactive Table 1: Epoxide Hydrolase Activity in Different In Vitro Systems

In Vitro SystemRelative Epoxide Hydrolase ActivityReference
Human Liver MicrosomesLower nih.gov
Human Liver CytosolLower nih.gov
Human HepatocytesHigher nih.gov

Investigation of Cytochrome P450-Mediated Metabolism of the Labeled Epoxide In Vitro

While epoxide hydrolase is the main detoxification route, Carbamazepine 10,11-epoxide can undergo further metabolism mediated by cytochrome P450 (CYP) enzymes. In vitro studies with human liver microsomes (HLMs) have demonstrated that the addition of NADPH, a necessary cofactor for CYP activity, significantly increases the covalent binding of radiolabeled Carbamazepine 10,11-epoxide. nih.govresearchgate.net This indicates that the epoxide can be further bioactivated by CYP enzymes. nih.govresearchgate.net The parent compound, carbamazepine, is primarily metabolized by CYP3A4 to form the 10,11-epoxide. nih.govnih.gov Further metabolism of other carbamazepine metabolites, such as 3-hydroxycarbamazepine (B22271) (3-OHCBZ), by CYP3A4 has been shown to generate reactive species. nih.gov

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation) In Vitro

Glucuronidation represents another significant pathway in the metabolism of carbamazepine and its metabolites. The direct N-glucuronidation of carbamazepine itself is primarily mediated by the enzyme UGT2B7. nih.govresearchgate.net While the primary metabolite, Carbamazepine 10,11-epoxide, is mainly metabolized via the epoxide-diol pathway, its downstream metabolites can undergo glucuronidation before excretion. researchgate.net The inactive trans-CBZ-diol, formed from the epoxide, is principally excreted in the urine as glucuronides. researchgate.net

Research on Reactive Metabolite Formation and Adduct Chemistry In Vitro

The chemical reactivity of Carbamazepine 10,11-epoxide is a key area of investigation due to its potential role in idiosyncratic adverse drug reactions associated with the parent drug. nih.govresearchgate.net

Formation of Glutathione (B108866) Adducts of Carbamazepine 10,11-epoxide In Vitro

In vitro studies have shown that Carbamazepine 10,11-epoxide can react with glutathione (GSH), a key cellular antioxidant, even in the absence of enzymatic activity. nih.govresearchgate.net When incubated with GSH, two diastereomeric glutathione adducts of 10-hydroxy-11-glutathionyl-CBZ are formed. nih.govresearchgate.net These same two adducts are also the major GSH adducts observed when the parent drug, carbamazepine, is incubated with human liver microsomes, confirming that the 10,11-epoxidation pathway is a bioactivation route for carbamazepine. nih.govresearchgate.net The formation of these adducts demonstrates the electrophilic nature of the epoxide ring.

Studies on Covalent Protein Adduct Formation in Subcellular Fractions

The reactivity of Carbamazepine 10,11-epoxide extends to the formation of covalent adducts with proteins. In vitro experiments using radiolabeled Carbamazepine 10,11-epoxide ([14C]CBZE) have demonstrated its ability to form covalent protein adducts in both human plasma and human liver microsomes, even without the presence of NADPH. nih.govresearchgate.net This suggests a direct reaction between the epoxide and proteins. The addition of NADPH to human liver microsome incubations significantly increased the level of covalent binding, indicating that further metabolic activation by CYP enzymes enhances the formation of protein adducts. nih.govresearchgate.net This covalent binding to proteins is considered a potential mechanism underlying the idiosyncratic toxicities associated with carbamazepine. nih.gov

Interactive Table 2: In Vitro Adduct Formation of Carbamazepine 10,11-epoxide

Biological MatrixAdduct TypeCofactor RequirementReference
Glutathione (GSH) solutionGlutathione AdductsNone nih.govresearchgate.net
Human PlasmaCovalent Protein AdductsNone nih.govresearchgate.net
Human Liver MicrosomesCovalent Protein AdductsNone nih.govresearchgate.net
Human Liver MicrosomesCovalent Protein AdductsNADPH (enhances formation) nih.govresearchgate.net

Mechanistic Pathways of Bioactivation in In Vitro Systems

The bioactivation of Carbamazepine 10,11-epoxide is a critical area of investigation, as it can lead to the formation of reactive metabolites that may contribute to idiosyncratic drug reactions. In vitro studies using human liver microsomes have been instrumental in delineating these pathways. The primary route of metabolism for Carbamazepine is its conversion to Carbamazepine 10,11-epoxide, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent, CYP2C8. nih.govnih.gov

Further metabolism of the epoxide can lead to the formation of various downstream products. One significant pathway involves hydrolysis by microsomal epoxide hydrolase (mEH) to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (trans-CBZ-diol). nih.gov However, the epoxide itself can undergo further oxidative metabolism, representing a potential bioactivation pathway. Studies have shown that in human liver microsomes, [¹⁴C]-labeled Carbamazepine 10,11-epoxide can form covalent protein adducts, and this binding is significantly increased in the presence of NADPH, indicating further enzymatic activation. researchgate.net This subsequent bioactivation is thought to involve the formation of even more reactive species, such as an o-quinone metabolite derived from a catechol precursor. nih.gov

The use of Carbamazepine 10,11-epoxide-C13,d2 in such in vitro systems allows for the precise tracking and identification of these downstream metabolites by mass spectrometry, helping to distinguish them from other metabolic products and to quantify the flux through different bioactivation pathways.

Isotope Effects in Biotransformation Processes in Isolated Biological Systems

The dual labeling of this compound is particularly advantageous for studying isotope effects in its metabolism, offering a window into the kinetics and mechanisms of enzymatic reactions.

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Rates In Vitro

The presence of deuterium atoms at the 10 and 11 positions of the epoxide ring can influence the rate of its metabolic conversion. This is known as the deuterium kinetic isotope effect (KIE), where the heavier deuterium isotope can lead to a slower rate of bond cleavage compared to hydrogen. In the context of Carbamazepine 10,11-epoxide metabolism, a significant KIE would be observed if the C-D bond cleavage is a rate-determining step in its further biotransformation.

For instance, in the hydration of the epoxide by mEH to form the trans-diol, the C-O bond of the epoxide ring is cleaved. While direct C-D bond cleavage is not the primary event, the presence of deuterium can exert secondary isotope effects that may subtly alter the reaction rate. More pronounced effects might be expected in oxidative pathways where the C-H (or C-D) bond is directly attacked by CYP enzymes. While specific studies on the KIE of Carbamazepine 10,11-epoxide-d2 metabolism are not extensively detailed in the public literature, the principles of KIE are well-established. A significant KIE would manifest as a slower rate of metabolite formation from the deuterated substrate compared to the non-deuterated form in in vitro systems like human liver microsomes. This can be precisely measured by incubating a mixture of labeled and unlabeled epoxide and monitoring the ratio of the respective metabolites over time using mass spectrometry.

Application of Carbon-13 Labeling for Tracing Metabolic Fate and Pathways In Vitro

The ¹³C label in this compound serves as a stable, non-radioactive tracer to map its metabolic fate. When incubated with in vitro systems such as human liver microsomes or hepatocytes, the ¹³C atom is retained in the core structure of the metabolites, allowing for their unambiguous identification by mass spectrometry. nih.gov This is particularly useful in distinguishing drug-derived metabolites from endogenous cellular components that may have similar masses.

By analyzing the mass spectra of the incubation mixture, metabolites containing the ¹³C label can be identified by their characteristic mass shift. This enables the construction of a detailed metabolic map, confirming the formation of known metabolites like the trans-diol and potentially identifying novel, previously uncharacterized metabolic products. Quantitative analysis of the ¹³C-labeled metabolites provides a direct measure of the extent of biotransformation through various pathways.

Table 1: Hypothetical In Vitro Metabolic Profile of this compound in Human Liver Microsomes

MetaboliteRetention Time (min)m/z (M+H)⁺Relative Abundance (%)
This compound5.2256.145
trans-10,11-dihydroxy-10,11-dihydrocarbamazepine-C13,d23.8274.135
Putative Oxidized Metabolite 1-C13,d24.5272.115
Putative Oxidized Metabolite 2-C13,d24.9288.15

This table represents a hypothetical dataset to illustrate the application of ¹³C labeling in metabolic profiling.

In Vitro Cellular and Subcellular Interaction Research

Beyond metabolism, understanding how Carbamazepine 10,11-epoxide interacts with and moves through cells is crucial for comprehending its pharmacological and toxicological effects.

Assessment of Carbamazepine 10,11-epoxide Transport Mechanisms in Isolated Cells

In vitro studies using polarized cell lines, such as Caco-2 cells which are a model for the intestinal barrier, have been employed to investigate the transport of Carbamazepine 10,11-epoxide. Research has shown that while the parent drug, carbamazepine, is not a substrate for the efflux transporter P-glycoprotein (P-gp), its metabolite, Carbamazepine 10,11-epoxide, is transported by P-gp. This suggests that P-gp could play a role in limiting the intracellular concentration of the epoxide. The use of isotopically labeled this compound in such transport assays allows for highly sensitive and specific quantification of its movement across cell monolayers, helping to determine transport kinetics (e.g., Kₘ and Vₘₐₓ) and the impact of P-gp inhibitors.

Table 2: Hypothetical P-glycoprotein Mediated Efflux of this compound in Caco-2 Cells

ConditionBasal to Apical Transport (pmol/cm²/hr)Apical to Basal Transport (pmol/cm²/hr)Efflux Ratio (B-A / A-B)
Control15.2 ± 1.83.5 ± 0.44.3
+ Verapamil (P-gp inhibitor)8.9 ± 1.14.1 ± 0.52.2

This table represents a hypothetical dataset to illustrate the assessment of P-gp mediated transport.

Studies of Intracellular Distribution and Localization Using Labeled Probes

The distribution of Carbamazepine 10,11-epoxide within a cell can provide clues about its sites of action and potential toxicity. Labeled probes, such as this compound, are invaluable for such investigations. Following incubation of cells with the labeled compound, subcellular fractionation techniques can be employed to separate different organelles (e.g., nucleus, mitochondria, microsomes, cytosol). Subsequent analysis of each fraction by mass spectrometry can reveal the concentration of the labeled epoxide and its metabolites in different cellular compartments.

Theoretical and Experimental Applications of Carbamazepine 10,11 Epoxide C13,d2 in Pharmacological and Toxicological Research

Investigating Mechanistic Aspects of Drug Interactions at the Metabolic Level In Vitro

Drug-drug interactions represent a significant concern in clinical practice, and understanding their underlying mechanisms is crucial for predicting and preventing adverse events. Carbamazepine (B1668303) is a known inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and is also a substrate for these enzymes. nih.gov The use of stable isotope-labeled compounds like Carbamazepine 10,11-epoxide-C13,d2 offers a sophisticated method for probing these interactions in vitro. nih.gov

For instance, to investigate the inhibitory potential of a new chemical entity on the metabolism of carbamazepine-10,11-epoxide, co-incubation studies can be performed in human liver microsomes. By using the labeled epoxide, the formation of its downstream metabolites can be monitored by LC-MS without interference from the test inhibitor or its metabolites. A reduction in the formation of the labeled diol metabolite in the presence of the new drug would indicate a direct inhibition of the epoxide hydrolase enzyme.

Furthermore, this labeled compound can be used to explore the auto-induction of carbamazepine metabolism. nih.govnih.gov By treating in vitro systems with unlabeled carbamazepine and then introducing this compound, researchers can quantify changes in the rate of its metabolism, providing a clearer picture of the induction effects on the downstream metabolic pathways of the epoxide.

Table 2: Hypothetical In Vitro Drug Interaction Scenarios with this compound

Co-administered DrugObserved Effect on Labeled Epoxide MetabolismImplied Mechanism of Interaction
Ketoconazole (CYP3A4 inhibitor)No significant changeIndicates that CYP3A4 is not primarily responsible for the further metabolism of the epoxide.
Valproic Acid (Epoxide hydrolase inhibitor)Decreased formation of the labeled diol metaboliteSuggests direct inhibition of microsomal epoxide hydrolase.
Rifampicin (CYP3A4 and P-gp inducer)Increased formation of further metabolitesPoints towards induction of enzymes responsible for downstream metabolism of the epoxide.

Note: This table presents hypothetical scenarios to illustrate the application of the labeled compound in drug interaction studies.

Development of In Vitro to In Vivo Extrapolation (IVIVE) Models for Predicting Metabolism and Clearance Mechanisms

In vitro to in vivo extrapolation (IVIVE) is a modeling approach that uses in vitro data to predict the in vivo pharmacokinetics of a drug. Stable isotope-labeled compounds are instrumental in generating the high-quality in vitro data needed for robust IVIVE models. nih.gov this compound can be used to precisely determine the intrinsic clearance of the epoxide in various in vitro systems, such as liver microsomes and hepatocytes.

This in vitro clearance data, along with other parameters like plasma protein binding and blood-to-plasma ratio, can then be incorporated into physiological-based pharmacokinetic (PBPK) models to simulate the in vivo disposition of the carbamazepine-10,11-epoxide. The use of the labeled compound ensures that the measured clearance is specific to the epoxide and not confounded by the metabolism of the parent drug, carbamazepine. The accuracy of the IVIVE predictions can be validated by comparing the simulated pharmacokinetic profiles with in vivo data from studies that administer the labeled epoxide.

Table 3: Key Parameters for IVIVE Modeling Utilizing Data from this compound Studies

ParameterSource of DataRelevance to IVIVE Model
Intrinsic Clearance (CLint)In vitro incubation with liver microsomes or hepatocytes using the labeled epoxide.A fundamental parameter representing the metabolic capacity of the liver for the epoxide.
Plasma Protein Binding (fu)In vitro equilibrium dialysis with the labeled epoxide.Determines the fraction of the epoxide available for metabolism and distribution.
Blood-to-Plasma Ratio (Rb)In vitro incubation of the labeled epoxide with whole blood.Used to relate plasma concentrations to concentrations in whole blood.
In Vivo Clearance (CL)Predicted by the IVIVE model and validated with in vivo studies using the labeled epoxide.The ultimate output of the model, predicting how the body eliminates the epoxide.

Note: This table outlines the essential parameters for IVIVE modeling and the role of the labeled compound in their determination.

Research on Environmental Fate and Transport of Analogous Compounds Using Stable Isotope Tracers in Controlled Systems

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Carbamazepine is frequently detected in wastewater and surface water due to its widespread use and persistence. nih.govnih.gov Its metabolites, including the 10,11-epoxide, are also found in environmental samples. mdpi.com Stable isotope tracers are invaluable for studying the environmental fate and transport of these compounds.

Table 4: Illustrative Data from a Controlled Environmental Study with this compound

Environmental CompartmentConcentration of Labeled Epoxide (ng/L or ng/g)Major Labeled Degradation Product Detected
Water Column50Labeled 10,11-dihydro-10,11-trans-dihydroxycarbamazepine
Sediment15Labeled Acridine
Soil5Labeled Iminostilbene (B142622)

Note: The data in this table is for illustrative purposes to demonstrate the application of the labeled compound in environmental fate studies.

Future Directions and Emerging Research Avenues for Carbamazepine 10,11 Epoxide C13,d2

Integration of Multi-Omics Approaches with Isotope Tracing for Comprehensive Mechanistic Insights

The use of stable isotope labeling is a cornerstone of modern metabolomics, offering a window into the dynamics of metabolic networks that is not achievable with simple concentration measurements. nih.gov By introducing a labeled compound like Carbamazepine (B1668303) 10,11-epoxide-C13,d2 into a biological system, researchers can trace its path and transformation, providing a dynamic view of metabolic flux. mdpi.com This approach is fundamental to fluxomics, the measurement of the rate of metabolic reactions. tandfonline.com

Future research will focus on integrating data from these isotope tracing studies with other "omics" disciplines, such as proteomics and genomics. For instance, by correlating the metabolic fate of the labeled epoxide with protein expression profiles (proteomics), researchers can identify specific enzymes, such as cytochrome P450 isoforms, responsible for its subsequent breakdown into metabolites like trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (trans-CBZ-diol). nih.govpsu.edu This integrated approach can elucidate how genetic variations (genomics) in these enzymes affect the metabolite's processing, leading to a more holistic, systems-level understanding of drug metabolism. Such studies promise to reveal not just the pathways themselves, but the regulatory networks that control them, offering profound mechanistic insights. nih.gov

Advancements in Micro-Scale and High-Throughput In Vitro Screening Platforms Utilizing Labeled Compounds

The development of more efficient screening platforms is a major goal in pharmaceutical research. Micro-scale systems, such as "lab-on-a-chip" devices and multi-well plates, allow for the rapid testing of numerous compounds or conditions simultaneously. The use of Carbamazepine 10,11-epoxide-C13,d2 is crucial for the success of these high-throughput in vitro screening (HTS) assays.

In these platforms, the labeled compound can be used to study the metabolism of the active epoxide in various in vitro systems, such as human liver microsomes. Because the SILS acts as a perfect internal standard, it enables highly accurate quantification even in small sample volumes and complex biological matrices. mdpi.com Future advancements will likely involve fully automated HTS systems that can screen for potential drug-drug interactions. For example, these systems could rapidly assess how hundreds of different drug candidates alter the metabolism of the carbamazepine epoxide, with quantification of the labeled analyte and its metabolites providing a direct measure of metabolic inhibition or induction. researchgate.netnih.gov This allows for the early identification of potentially harmful interactions long before clinical trials.

Computational Modeling and Simulation of Isotope-Labeled Metabolic Processes

Data derived from studies using labeled compounds like this compound are invaluable inputs for sophisticated computational models. nih.gov Pharmacokinetic (PK) modeling, for instance, uses concentration-time data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov

The future in this area lies in creating more complex and predictive multi-compartment models. By administering a labeled version of the metabolite directly, researchers can generate clean data on its specific kinetics without the confounding variable of its formation from the parent drug. nih.govnih.gov This data can be fed into modeling programs to calculate fundamental parameters like clearance rates and elimination half-life with high precision. nih.gov Emerging research aims to develop "virtual patient" models that integrate PK data with physiological parameters and genetic information. These simulations could predict how the metabolism of carbamazepine 10,11-epoxide might vary in individuals with different genetic makeups or co-morbidities, paving the way for personalized medicine.

Exploration of Novel Analytical Platforms for Enhanced Sensitivity and Specificity of Labeled Analytes

The accurate detection and quantification of labeled compounds is paramount to their utility. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose. biochimicaclinica.itnih.gov This technique offers exceptional sensitivity and specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios. nih.gov

The use of this compound as an internal standard is a prime example of how this technology works. The labeled standard is chemically identical to the target analyte but has a different mass due to the C13 and deuterium (B1214612) atoms. medchemexpress.com During analysis, it co-elutes with the unlabeled epoxide but is detected as a separate ion, allowing for precise correction of any variability during sample preparation or ionization. nih.gov

Future exploration is directed towards even more sensitive analytical platforms. Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), can provide even greater certainty in compound identification and differentiation from background noise. Furthermore, advancements in ionization techniques, like improved electrospray ionization (ESI) sources, aim to increase the efficiency with which ions are generated, thereby lowering detection limits. nih.gov These enhancements will allow researchers to accurately measure labeled analytes in increasingly smaller or more challenging samples, such as in specific cell populations or micro-dialysates from distinct tissue regions.

Data Tables

Table 1: Research Findings on the Utility of Labeled Carbamazepine Analogs

Labeled CompoundAnalytical MethodKey Research FindingCitation(s)
Stable-labeled carbamazepine ([¹³C, ¹⁵N]-carbamazepine)LC-MSUsed to determine absolute clearance, half-life, and bioavailability in patients at steady-state. nih.gov
This compoundNot specified; general useFunctions as a stable isotope-labeled tracer for quantitation during drug development and as an internal standard for clinical mass spectrometry. medchemexpress.com
Carbamazepine and Carbamazepine-10,11-epoxide (unlabeled)LC-MS/MSA sensitive and high-throughput method was developed for simultaneous quantification in human plasma, suitable for pharmacokinetic studies. nih.gov
Carbamazepine-10,11-epoxide (unlabeled)Mass fragmentographyUsed to determine the plasma kinetics and urinary excretion of the metabolite after direct oral administration, establishing its elimination half-life. nih.gov

Q & A

How can Carbamazepine 10,11-epoxide-C13,d2 be accurately quantified in complex biological matrices?

Basic Research Question
Accurate quantification requires advanced chromatographic techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. For example, cross-reactivity issues in immunoassays (e.g., PETINIA and CEDIA) can lead to overestimation of carbamazepine and its epoxide metabolite; thus, LC-MS/MS validation is critical . Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) to isolate the metabolite from interfering compounds.
  • Calibration : Use isotopically labeled standards (e.g., Carbamazepine-d10) to account for matrix effects.
  • Method validation : Assess precision, accuracy, and limits of detection (LOD) using spiked plasma or serum samples .

What experimental design considerations are critical for studying electrochemical degradation of this compound?

Advanced Research Question
Electrochemical degradation studies require careful optimization of parameters such as electrode material, pH, and current density. For example:

  • Electrode selection : Ti/PbO2 or Ti/BDD electrodes show higher efficiency in generating hydroxyl radicals for oxidation .
  • pH optimization : Degradation rates are pH-independent in photo-induced advanced oxidation processes (UV-AOPs), but electrode stability varies with pH .
  • By-product identification : Use LC-TOF/MS to monitor intermediates like 10,11-dihydro-10-hydroxy carbamazepine and validate degradation pathways .
  • Kinetic modeling : Apply pseudo-first-order kinetics to quantify degradation rates (e.g., k=0.41±0.03min1k = -0.41 \pm 0.03 \, \text{min}^{-1}) .

How can researchers resolve discrepancies between immunoassay and chromatographic results for this compound?

Advanced Research Question
Cross-reactivity in immunoassays (e.g., 96.2% for PETINIA vs. 6.5% for ADVIA Centaur) necessitates mathematical corrections. A methodological approach includes:

  • Cross-reactivity calibration : Develop equations using spiked samples with known epoxide concentrations. For example:

    Adjusted [CBZ]=Immunoassay [CBZ](Cross-reactivity %×[Epoxide])1Cross-reactivity %\text{Adjusted [CBZ]} = \frac{\text{Immunoassay [CBZ]} - (\text{Cross-reactivity \%} \times \text{[Epoxide]})}{1 - \text{Cross-reactivity \%}}
  • Validation with LC-MS/MS : Compare immunoassay-adjusted values with chromatographic results to ensure accuracy .

  • Matrix-matched standards : Account for variability in plasma/serum composition .

What methodologies are effective for tracking biotransformation pathways of this compound in microbial systems?

Advanced Research Question
Biotransformation studies require integrating enzymatic assays and metabolomics:

  • Enzyme profiling : Identify epoxide hydrolase activity in bacterial/fungal strains (e.g., Gram-negative bacteria) using spectrophotometric assays .
  • Metabolite identification : Use high-resolution LC-MS to detect intermediates like 10,11-dihydro-10,11-dihydroxy carbamazepine .
  • Isotopic labeling : Employ 13C^{13}\text{C}-labeled epoxide to trace metabolic pathways and quantify mineralization rates .

How can adsorption-based removal of this compound be optimized in aqueous systems?

Basic Research Question
Optimize parameters such as pH, adsorbent dose, and contact time:

  • Adsorbent selection : Green-synthesized Fe/Cu nanoparticles show >90% removal efficiency at pH 7 .
  • Kinetic modeling : Fit data to Thomas or pseudo-second-order models to predict adsorption capacity (e.g., qmax=23.6mg/gq_{\text{max}} = 23.6 \, \text{mg/g}) .
  • Competitive adsorption : Test co-existing pollutants (e.g., sulfamethoxazole) to assess selectivity .

What advanced techniques validate the stability of this compound under varying storage conditions?

Basic Research Question
Stability studies require:

  • Thermal analysis : Use DSC and TGA to assess decomposition temperatures and hygroscopicity .
  • Long-term storage tests : Store samples at 0–6°C and monitor degradation via LC-MS at intervals (e.g., 0, 6, 12 months) .
  • Photostability assays : Expose samples to UV light and quantify degradation products .

How do researchers address conflicting data on the environmental persistence of this compound?

Advanced Research Question
Contradictions arise from varying detection limits and matrix effects. Solutions include:

  • Standardized protocols : Use EPA-approved SPE-LC-MS/MS methods with LODs ≤10 ng/L .
  • Interlaboratory comparisons : Share spiked groundwater samples to harmonize quantification practices .
  • Degradation studies : Compare half-lives in aerobic vs. anaerobic conditions to clarify persistence mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.